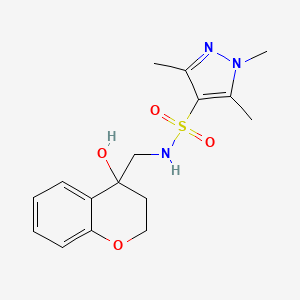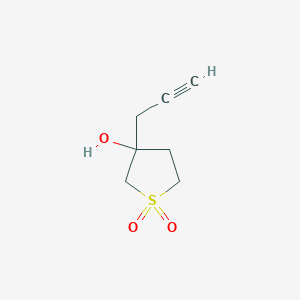
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione is a compound of interest in various fields of chemistry and biology. This compound features a thiolane ring with a hydroxyl group and a prop-2-yn-1-yl substituent, making it a versatile molecule for synthetic and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a thiolane derivative with a reduced hydroxyl group.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a thiolane derivative with a reduced hydroxyl group.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The hydroxyl and prop-2-yn-1-yl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific biochemical processes through its unique structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Known for its anticancer and antimicrobial activities.
N-isoindoline-1,3-dione: Widely studied for its diverse chemical reactivity and applications in pharmaceuticals.
Uniqueness
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific functional groups and the thiolane ring structure, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1,1-dioxo-3-prop-2-ynylthiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-2-3-7(8)4-5-11(9,10)6-7/h1,8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFSLGBUUXLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCS(=O)(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560512.png)
![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)
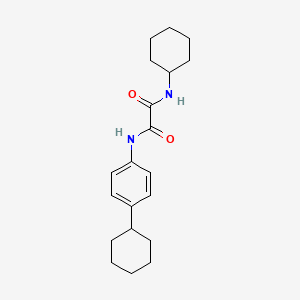
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)
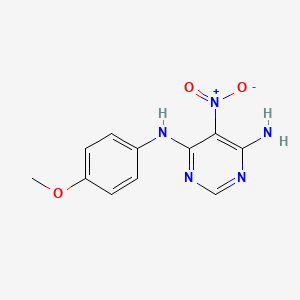
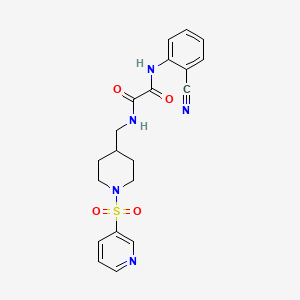
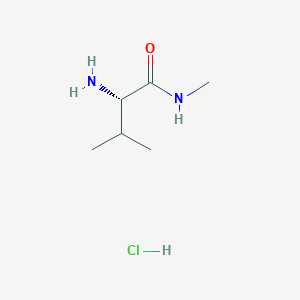
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)
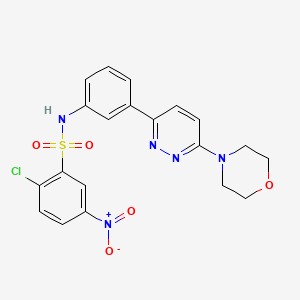
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)
![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)
